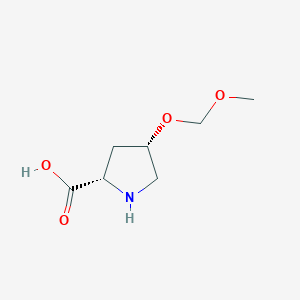
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a methoxymethoxy group at the 4-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen, followed by the introduction of the methoxymethoxy group. One common method includes the use of tert-butyl carbamate as a protecting group for the nitrogen, followed by the reaction with methoxymethyl chloride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral separation techniques to ensure the purity of the desired enantiomer. Techniques such as crystallization and chromatography are employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the methoxymethoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and amides .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- 4-Methoxy-pyridine-2-carboxylic acid
Uniqueness
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxymethoxy group provides unique reactivity compared to other similar compounds, making it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(2S,4S)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
RBPGAQGKRHEOCS-WDSKDSINSA-N |
Isomerische SMILES |
COCO[C@H]1C[C@H](NC1)C(=O)O |
Kanonische SMILES |
COCOC1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
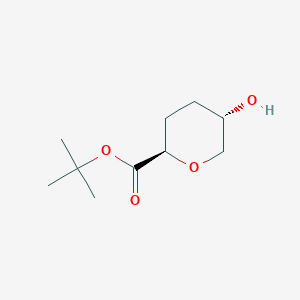
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
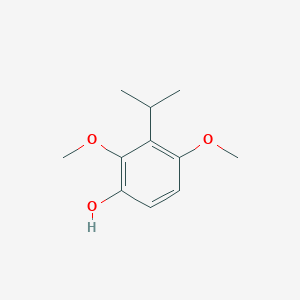
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/no-structure.png)
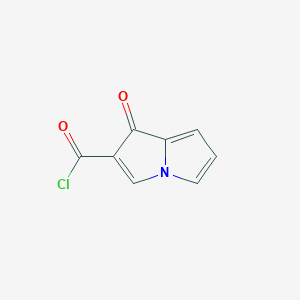
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
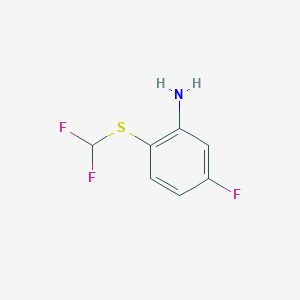
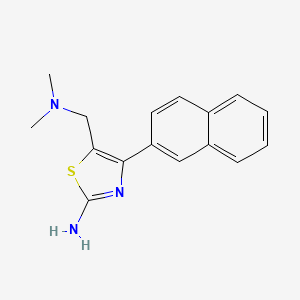
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
